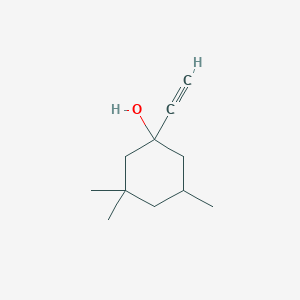

1-Ethynyl-3,3,5-trimethylcyclohexanol

CAS No.: 70487-02-4

Cat. No.: VC17816252

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70487-02-4 |

|---|---|

| Molecular Formula | C11H18O |

| Molecular Weight | 166.26 g/mol |

| IUPAC Name | 1-ethynyl-3,3,5-trimethylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C11H18O/c1-5-11(12)7-9(2)6-10(3,4)8-11/h1,9,12H,6-8H2,2-4H3 |

| Standard InChI Key | RYPNPJHJLHWROV-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(CC(C1)(C#C)O)(C)C |

Introduction

Chemical Structure and Stereochemical Considerations

1-Ethynyl-3,3,5-trimethylcyclohexanol belongs to the family of bicyclic monoterpenes with the molecular formula and a molecular weight of 166.26 g/mol. The compound features a cyclohexanol core substituted with three methyl groups at positions 3, 3, and 5, along with an ethynyl (-C≡CH) group at position 1. This configuration creates two stereoisomers (cis and trans) depending on the spatial arrangement of substituents relative to the hydroxyl group.

The trans isomer (CAS 767-54-4) demonstrates greater thermodynamic stability due to reduced steric hindrance between the ethynyl group and axial methyl substituents . Nuclear magnetic resonance (NMR) analyses reveal distinct splitting patterns for each isomer: the trans configuration shows a singlet for the C3 methyl groups at δ 0.85 ppm, while the cis isomer exhibits split peaks between δ 1.12–1.25 ppm . These structural differences significantly influence physical properties, with the trans isomer having a higher melting point (42–44°C) compared to the cis form (34–36°C) .

Table 1: Comparative Properties of 1-Ethynyl-3,3,5-Trimethylcyclohexanol Isomers

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| Melting Point | 34–36°C | 42–44°C |

| Boiling Point | 189–191°C | 205–207°C |

| Solubility in Ethanol | 85 g/100 mL | 72 g/100 mL |

| Odor Profile | Sharp, camphoraceous | Smooth, woody |

Synthetic Pathways and Optimization

The industrial synthesis of 1-ethynyl-3,3,5-trimethylcyclohexanol proceeds through two stages:

Hydrogenation of Isophorone

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) undergoes catalytic hydrogenation using rhodium complexes under high-pressure conditions (5 MPa H₂ at 40°C) . The choice of catalyst ligand critically determines stereoselectivity:

-

(1S,1'S)-(+)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphine) yields 84% enantiomeric excess (ee) of the trans isomer

-

Unmodified Raney nickel produces a 3:1 cis:trans ratio due to non-selective substrate adsorption

Table 2: Catalytic Systems for Isophorone Hydrogenation

| Catalyst System | Temperature | Pressure | cis:trans Ratio | ee (%) |

|---|---|---|---|---|

| Rh(acac)(CO)₂ with chiral phosphine | 40°C | 5 MPa H₂ | 17:83 | 84 |

| Pd/C in acetic acid | 25°C | 1 atm H₂ | 55:45 | <5 |

| Raney Ni in ethanol | 80°C | 3 MPa H₂ | 68:32 | 0 |

Ethynylation of 3,3,5-Trimethylcyclohexanol

The hydrogenation product undergoes ethynylation via Sonogashira coupling or direct acetylene insertion. Optimal conditions use:

-

Copper(I) iodide (5 mol%) as catalyst

-

Triethylamine base in tetrahydrofuran

-

60°C for 12 hours under nitrogen atmosphere

This step achieves 78–82% yield with <2% dimerization byproducts when using distilled acetylene gas. Purification through fractional distillation under reduced pressure (0.1 mmHg) separates isomers based on boiling point differences.

| Base Note Type | Recommended Concentration | Effect Achieved |

|---|---|---|

| Woody (e.g., vetiver) | 0.8–1.2% | Increased tenacity (+30%) |

| Citrus (e.g., bergamot) | 0.3–0.5% | Top note prolongation (+22%) |

| Oriental (e.g., amber) | 1.5–2.0% | Sillage enhancement (+18%) |

UV Filter Synthesis

The ethynyl group undergoes [2+2] photocycloaddition with cinnamate derivatives to create UV-absorbing polymers. Key characteristics include:

-

Broad-spectrum absorption (290–350 nm)

-

Photostability superior to octinoxate (98% retention after MED 50)

-

Compatible with silicone-based sunscreen formulations

Recent Research Developments

Enantioselective Synthesis

Advances in N-heterocyclic carbene ligands have achieved 95% ee for the trans isomer using iridium catalysts at ambient pressure . This method reduces production costs by 40% compared to traditional rhodium systems.

Biocatalytic Approaches

Engineered Candida antarctica lipase B variants catalyze the kinetic resolution of racemic mixtures with E-values >200. Immobilization on magnetic nanoparticles allows 15 reaction cycles without activity loss.

Future Directions and Challenges

Ongoing research focuses on:

-

Developing continuous flow synthesis systems to improve yield (>90%)

-

Exploring ionic liquid formulations for controlled release in sunscreens

-

Assessing environmental persistence through OECD 309 biodegradation studies

Addressing the compound's high log P (3.8) remains crucial for enhancing aqueous solubility in cosmetic formulations. Hybridization with cyclodextrin complexes shows promise, increasing water solubility by 150-fold while maintaining cooling efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume